molecular formula C16H20N4O B2988669 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole CAS No. 2411286-25-2

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole

Cat. No.: B2988669
CAS No.: 2411286-25-2
M. Wt: 284.363
InChI Key: ZGCSBCFIUVZUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a phenyl group, and a cyclobutylaziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the aziridine ring, followed by the introduction of the cyclobutyl group. The phenyl group is then attached through a series of substitution reactions. Finally, the triazole ring is formed through cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH would be carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aziridine ring or the triazole ring.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-[(1-Cyclopropylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole
  • 3-[3-[(1-Cyclopentylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole

Uniqueness

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole is unique due to its specific combination of a cyclobutylaziridine moiety and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19-11-17-16(18-19)12-4-2-7-15(8-12)21-10-14-9-20(14)13-5-3-6-13/h2,4,7-8,11,13-14H,3,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCSBCFIUVZUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC(=CC=C2)OCC3CN3C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.